

3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid CAS number lookup

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Compound of Interest

Compound Name: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

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Technical Guide: 3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid

CAS Number: 222180-19-0

This technical guide provides an in-depth overview of **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid**, including its chemical properties, a detailed synthesis protocol, and its relevance in the context of drug development, particularly as a potential scaffold for URAT1 inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Property	Value
Molecular Formula	C ₁₄ H ₁₀ O ₃
Molecular Weight	226.23 g/mol
Appearance	Solid
SMILES	<chem>O=Cc1cccc(c1)c2cccc(c2)C(=O)O</chem>
InChI	InChI=1S/C14H10O3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H,(H,16,17)

Synthesis Protocol

The synthesis of **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid** can be achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds to create biaryl compounds.^{[1][2][3][4][5][6]}

Reaction Scheme:

Materials:

- 3-Formylphenylboronic acid
- 3-Bromobenzoic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate [K₂CO₃])
- Solvent (e.g., 1,4-Dioxane and Water mixture)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Argon or Nitrogen gas

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 3-Formylphenylboronic acid (1.0 equivalent), 3-Bromobenzoic acid (1.0 equivalent), and a suitable base such as potassium carbonate (2.0 equivalents).
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) to the flask.

- **Catalyst Addition:** Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Subsequently, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to a temperature of 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- **Final Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid**.

Application in Drug Development: URAT1 Inhibition

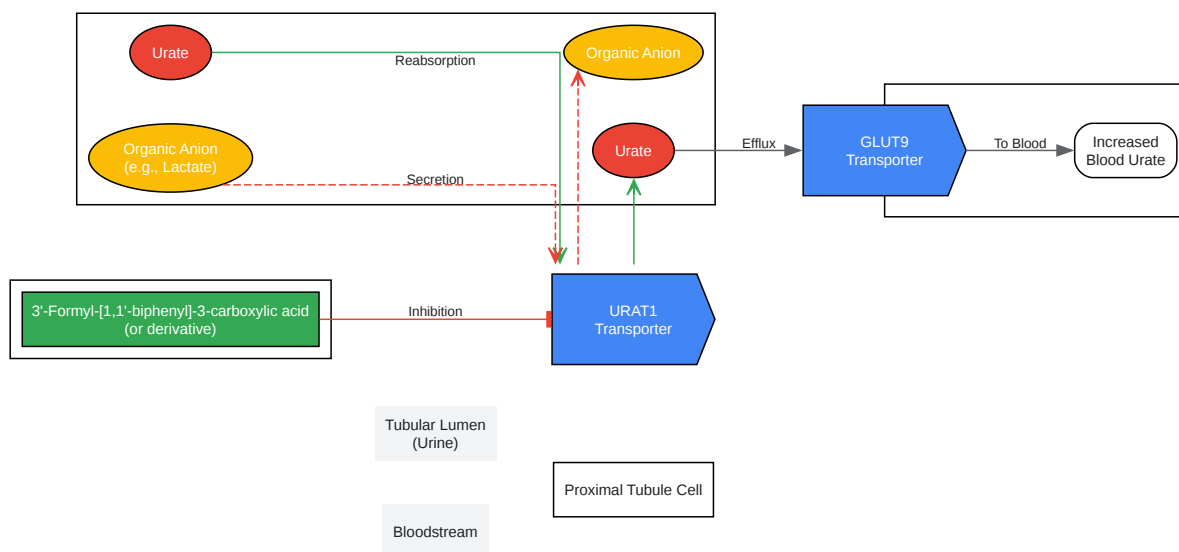
Biphenyl carboxylic acid derivatives have emerged as a significant class of compounds in drug discovery, particularly as inhibitors of the urate transporter 1 (URAT1).^{[7][8][9]} URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the urine back into the bloodstream.^{[10][11][12][13][14][15]} Inhibition of URAT1 increases the excretion of uric acid, thereby lowering its levels in the blood.^[12] This mechanism is a therapeutic target for the treatment of hyperuricemia and gout.^{[7][8][9][10][12]}

While specific biological data for **3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid** is not readily available in the public domain, the biphenyl carboxylic acid scaffold is a key pharmacophore in several potent URAT1 inhibitors. The following table summarizes the in vitro activity of some representative biphenyl carboxylic acid derivatives as URAT1 inhibitors.

Compound	IC ₅₀ (μM) for URAT1 Inhibition	Reference
A1 (a biphenyl carboxylic acid derivative)	0.93	[8] [9]
B21 (a biphenyl carboxylic acid derivative)	0.17	[8] [9]
URAT1 inhibitor 1	0.032	[16]
URAT1 inhibitor 3	0.0008	[16] [17]
URAT1 inhibitor 8	0.001	[16]

URAT1-Mediated Urate Reabsorption Pathway

The following diagram illustrates the role of URAT1 in the renal proximal tubule and the mechanism of its inhibition.

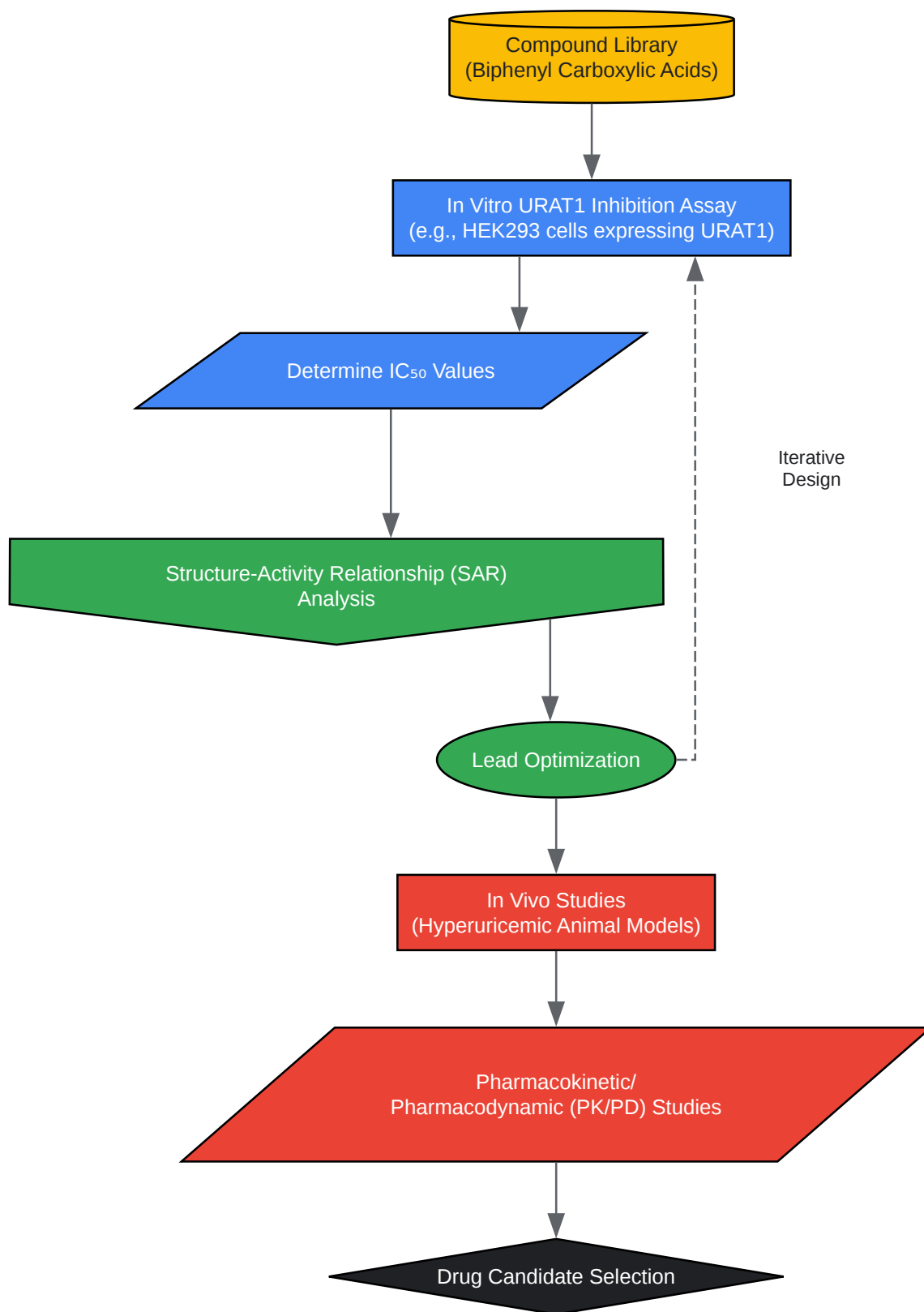


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Caption: URAT1-mediated urate reabsorption in the kidney and its inhibition.

Experimental Workflow for Screening URAT1 Inhibitors

The following diagram outlines a typical workflow for identifying and characterizing novel URAT1 inhibitors.



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Caption: Workflow for the discovery of novel URAT1 inhibitors.

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